molecular formula C20H19NO5 B2602034 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid CAS No. 2155855-87-9

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid

Cat. No.: B2602034
CAS No.: 2155855-87-9
M. Wt: 353.374
InChI Key: YZBAYXGEJDPBAY-UHFFFAOYSA-N
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Description

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, attached to an oxetane ring, a four-membered cyclic ether, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid typically involves multiple steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable diol and an epoxide under acidic or basic conditions.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety: The final step involves the coupling of the oxetane derivative with a suitable acetic acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, such as with piperidine, to expose the free amine group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the oxetane ring and the fluorenyl moiety.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Coupling: DCC and NHS in dichloromethane (DCM).

Major Products

    Fmoc Deprotection: Free amine derivative.

    Oxidation: Oxidized fluorenyl derivatives.

    Reduction: Reduced oxetane derivatives.

    Coupling: Amides or esters depending on the reactants.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid is used as an intermediate in the synthesis of complex molecules, particularly in peptide synthesis due to the Fmoc protecting group.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. The oxetane ring’s strain makes it a useful probe in mechanistic studies.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid depends on its application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions. The oxetane ring can undergo ring-opening reactions, which are useful in mechanistic studies and the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid is unique due to the presence of the oxetane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in synthetic chemistry and a useful probe in mechanistic studies. The combination of the Fmoc protecting group and the oxetane ring is not commonly found in similar compounds, highlighting its distinctiveness.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)oxetan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-18(23)9-20(11-25-12-20)21-19(24)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBAYXGEJDPBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155855-87-9
Record name 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid
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